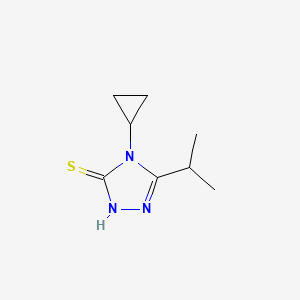

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

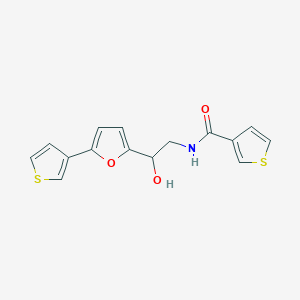

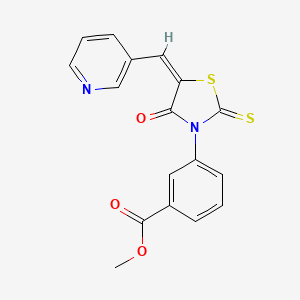

“4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H13N3S . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms in the ring structure .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of secondary amides and hydrazides . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Molecular Structure Analysis

The molecular structure of “4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES stringSc1nnc([nH]1)C2CC2 . This indicates that the compound contains a cyclopropyl group attached to the 4-position of the 1,2,4-triazole ring, and an isopropyl group attached to the 5-position .

Aplicaciones Científicas De Investigación

Antifungal Agents

Compounds containing the 1,2,4-triazole-thioether moiety, such as 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated as potential antifungal agents . These compounds have shown good inhibitory activity against various fungi, including Physalospora piricola .

Anticancer Agents

1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . Some of these compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol, a compound similar to 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .

Synthesis of Biologically Active Compounds

1,2,4-triazole derivatives have been used in the synthesis of biologically active compounds . These compounds have been synthesized using alternative energy sources, such as ultrasonic irradiation .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which can be synthesized using 1,2,4-triazole compounds, have shown anti-inflammatory and analgesic activities .

Propiedades

IUPAC Name |

4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUIKMATRQJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)

![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)

![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2391071.png)

![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)